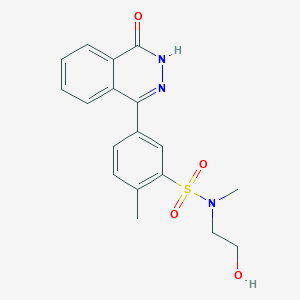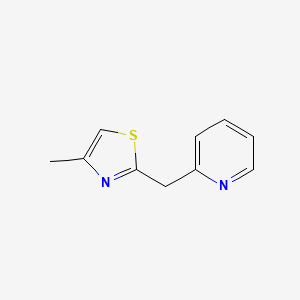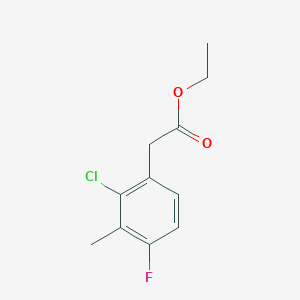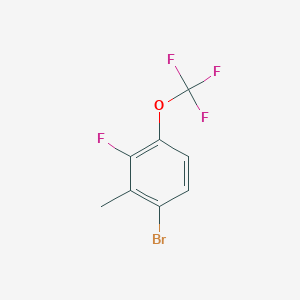
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and trifluoromethoxy groups
Métodos De Preparación
The synthesis of 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-methyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, making it more reactive towards certain reagents . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
1-Bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the fluorine and methyl groups, which can affect its reactivity and applications.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H5BrF4O |
|---|---|
Peso molecular |
273.02 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O/c1-4-5(9)2-3-6(7(4)10)14-8(11,12)13/h2-3H,1H3 |
Clave InChI |
VVIDRPDBTWOHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


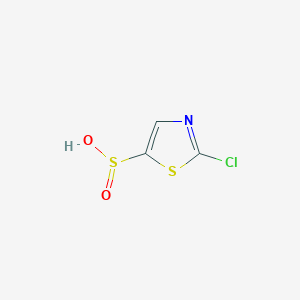
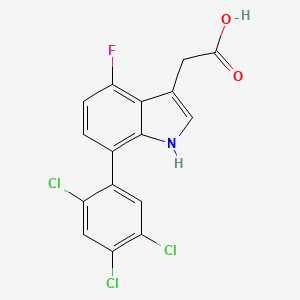
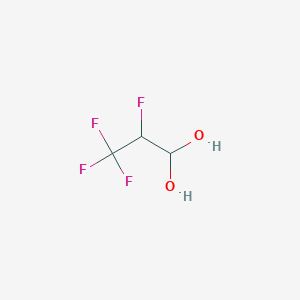
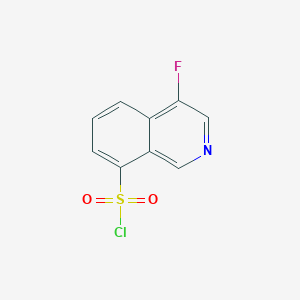
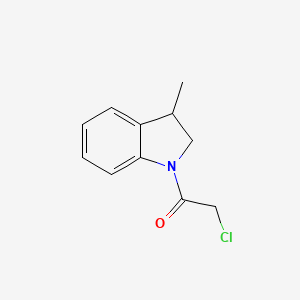
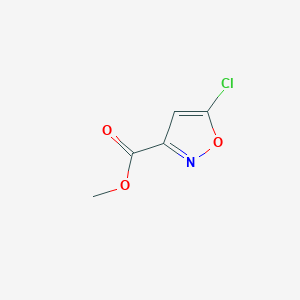
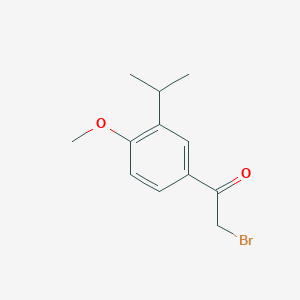
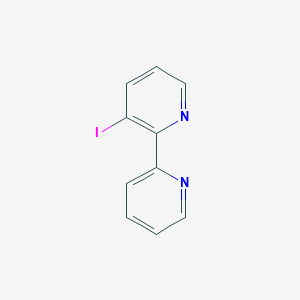
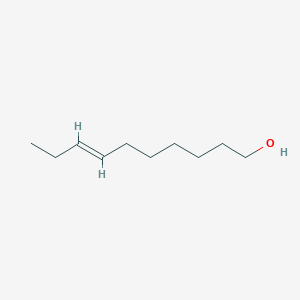
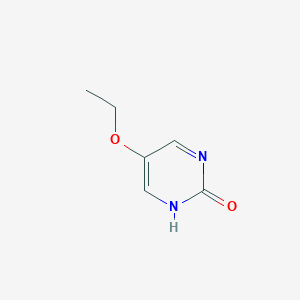
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
